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preproinsulin-like growth factor - 135685-93-7

preproinsulin-like growth factor

Catalog Number: EVT-1521047
CAS Number: 135685-93-7
Molecular Formula: C7H13NO3
Molecular Weight: 0
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Product Introduction

Overview

Preproinsulin-like growth factor is a precursor molecule that plays a crucial role in the insulin-like growth factor signaling pathway. This compound is essential for various physiological processes, including growth and development, by regulating cellular proliferation and differentiation. Preproinsulin-like growth factor is primarily synthesized in the liver and is influenced by growth hormone levels, nutritional status, and insulin. It is classified within the broader category of insulin-like growth factors, which includes insulin-like growth factor 1 and insulin-like growth factor 2.

Source and Classification

Preproinsulin-like growth factor originates from the liver, where it is synthesized as part of the insulin-like growth factor system. This system comprises several ligands (insulin, insulin-like growth factor 1, and insulin-like growth factor 2), receptors (such as the insulin receptor and insulin-like growth factor 1 receptor), and binding proteins (insulin-like growth factor binding proteins 1-6) that modulate its activity. The classification of preproinsulin-like growth factor falls under polypeptides that exhibit structural similarities to insulin and are involved in anabolic processes across various tissues .

Synthesis Analysis

Methods

The synthesis of preproinsulin-like growth factor begins with the transcription of its gene in the nucleus, followed by translation into a precursor protein known as preproinsulin-like growth factor. This precursor undergoes post-translational modifications to yield proinsulin-like growth factor, which is then cleaved to produce the active form of insulin-like growth factor.

Technical Details

The synthesis can be analyzed through several techniques:

  • Molecular Cloning: Cloning of preproinsulin-like growth factor cDNA from various species has been performed to understand its genetic structure and variations .
  • Expression Systems: Recombinant DNA technology allows for the production of preproinsulin-like growth factor in host cells, facilitating studies on its biological activity.
  • Immunoblotting: Techniques such as tricine-sodium dodecyl sulfate polyacrylamide gel electrophoresis followed by immunoblotting are used to analyze serum levels of proinsulin-like growth factors .
Molecular Structure Analysis

Structure

The molecular structure of preproinsulin-like growth factor consists of a signal peptide, a pro-domain, and the mature insulin-like growth factor domain. The signal peptide directs the precursor to the endoplasmic reticulum for processing. The pro-domain stabilizes the molecule before it is cleaved to release the active form.

Data

The amino acid sequence of preproinsulin-like growth factor varies among species but generally contains approximately 70-90 amino acids in its pro-domain and around 70 amino acids in its mature form. Structural studies using X-ray crystallography have provided insights into its three-dimensional conformation, revealing critical sites for receptor binding .

Chemical Reactions Analysis

Reactions

Preproinsulin-like growth factor undergoes several key reactions during its maturation:

  • Proteolytic Cleavage: The conversion from preproinsulin-like growth factor to proinsulin-like growth factor involves cleavage by signal peptidases.
  • Activation: Proinsulin-like growth factor is further processed by specific enzymes (e.g., prohormone convertases) to yield active insulin-like growth factors.

Technical Details

These reactions can be monitored using mass spectrometry and high-performance liquid chromatography to quantify the different forms present in biological samples .

Mechanism of Action

Process

The mechanism of action for preproinsulin-like growth factor involves its conversion into active insulin-like growth factors, which bind to specific receptors on target cells. This binding initiates a cascade of signaling events that promote cell proliferation, differentiation, and survival.

Data

Research indicates that insulin-like growth factors primarily exert their effects through the activation of phosphoinositide 3-kinase and mitogen-activated protein kinase pathways, leading to enhanced protein synthesis and cellular metabolism .

Physical and Chemical Properties Analysis

Physical Properties

Preproinsulin-like growth factor is typically found in a soluble form within biological fluids. Its stability can be influenced by pH, temperature, and ionic strength.

Chemical Properties

  • Molecular Weight: The molecular weight varies depending on species but generally ranges from approximately 7 kDa for mature forms.
  • Solubility: It is soluble in aqueous solutions but may aggregate under certain conditions.

Relevant analyses often involve determining its half-life in circulation, which can be around 12-16 hours due to binding interactions with insulin-like growth factor binding proteins .

Applications

Scientific Uses

Preproinsulin-like growth factors have significant implications in various fields:

  • Endocrinology: Understanding their role in metabolic disorders such as diabetes mellitus.
  • Oncology: Investigating their association with cancer proliferation and potential therapeutic targets for cancer treatment.
  • Growth Disorders: Exploring their utility in treating conditions related to impaired growth due to deficiencies in insulin-like growth factors.

Ongoing research continues to explore novel applications of preproinsulin-like growth factors in regenerative medicine and tissue engineering .

Molecular Structure and Biosynthesis of Preproinsulin-like Growth Factor

Gene Architecture and Evolutionary Conservation of Preproinsulin-like Growth Factor

Preproinsulin-like growth factor (prepro-IGF) genes exhibit a conserved multi-exon architecture across vertebrates. The human IGF1 gene spans ~80 kb on chromosome 12q23.2 and comprises six exons. Exons 1 and 2 encode alternative 5’ untranslated regions (UTRs) and signal peptide variants, while exons 3 and 4 encode the mature IGF peptide (B, C, A, D domains). Exons 4–6 generate E-peptide variants via alternative splicing (e.g., IGF-1Ea, IGF-1Eb) [9]. Evolutionary analysis reveals striking conservation: Atlantic hagfish (Myxine glutinosa), representing early vertebrates (~550 million years old), possesses a prepro-IGF gene with domains homologous to mammalian IGFs (29-aa B chain, 21-aa A chain) [2]. Zebrafish (Danio rerio) retains two IGF-1 genes (IGF-1a, IGF-1b), where IGF-1a expresses a dominant Ea-2 isoform (47-aa E domain) lacking an 81-bp segment in exon 3 [9]. This gene duplication and isoform specialization highlight adaptive divergence in growth regulation.

Table 1: Evolutionary Conservation of Prepro-IGF Domains

OrganismSignal Peptide LengthB Domain (aa)A Domain (aa)E Domain Variants (aa)
Human (H. sapiens)39-482921Ea: 35; Eb: 77
Atlantic hagfish>392921Single E domain: 26
Zebrafish (D. rerio)472921Ea-2: 47
Salmon (O. keta)483221Ea-1: 35; Ea-2: 47

Transcriptional Regulation and Promoter Analysis

The IGF1 promoter integrates hormonal and tissue-specific signals. In humans, a core promoter region (-476 bp upstream of the transcription start site) contains a TATA box (-28 bp) and CCAAT box (-72 bp). Liver Factor B1 (LF-B1/HNF1) binds the CCAAT box in HEP G2 hepatoma cells, driving ~50% of basal transcription [6]. The Wilms’ tumor suppressor (WT1) represses IGF1R expression in prostate cancer cells, reducing promoter activity by 53% in malignant M12 cells versus benign P69 cells [3]. Growth hormone (GH) activates the IGF1 promoter via STAT5 binding to conserved gamma-activated sequence (GAS) elements. Tissue-specific regulation is evident: liver-specific expression requires HNF1 binding, whereas muscle IGF-I production uses distinct enhancers [6] [8].

Table 2: Key Cis-Elements in the Human IGF1 Promoter

Cis-ElementPosition (bp)Transcription FactorFunctional Role
TATA Box-28TFIIDRNA polymerase II recruitment
CCAAT Box-72HNF1/LF-B1Basal liver-specific expression
STAT5 Site-300 to -120STAT5GH responsiveness
WT1 SiteMultipleWT1Repression in malignant cells

Post-Translational Modifications: Signal Peptide Cleavage and Proteolytic Processing

Prepro-IGF biosynthesis involves sequential proteolytic cleavages:

  • Signal Peptide Cleavage: Co-translational translocation targets prepro-IGF to the ER. Signal peptidase (SP) cleaves the N-terminal signal peptide (24–48 aa), generating pro-IGF. SP cleavage efficiency depends on signal peptide hydrophobicity and n-region charge [1] [7].
  • Intramembrane Proteolysis: ER-resident signal peptide peptidase (SPP), an aspartyl intramembrane protease, degrades residual signal peptides. SPP contains catalytic motifs (YD, GxGD) in transmembrane domains and cleaves type II-oriented substrates [4] [7].
  • Proteolytic Maturation: Pro-IGF is processed by proprotein convertases (e.g., furin) to remove the E-domain, yielding mature IGF-1 (70 aa) or IGF-2 (67 aa). IGF-1 maturation requires cleavage at Arg71-Lys72-Arg73 sites [5] [8].

Notably, ~15% of preproinsulin undergoes inefficient ER translocation, requiring post-translational rescue via Sec62/TRAP complexes [1]. Diabetogenic mutations in signal peptides (e.g., hydrophobic core substitutions) impair this process, highlighting its biological significance.

Table 3: Proteolytic Processing Pathways for Prepro-IGF

Processing StepEnzymeCleavage Site FeaturesCellular Compartment
Signal peptide removalSignal peptidase (SP)A-X-A↓ motif (A: aliphatic)Endoplasmic reticulum
Signal peptide degradationSignal peptide peptidase (SPP)Type II transmembrane domainER membrane
E-domain excisionProprotein convertasesPolybasic residues (e.g., R-X-R/K-R↓)Golgi apparatus

Structural Homology with Proinsulin and Insulin-like Growth Factor Family Members

Prepro-IGF shares a modular architecture with proinsulin: an N-terminal signal peptide, B chain, C domain, A chain, and C-terminal E-peptide. Mature IGF-1/2 and insulin maintain 50% sequence identity in the A/B chain core, with three conserved disulfide bonds (A6-A11, A7-B7, A20-B19) essential for receptor binding [1] [8]. Key differences include:

  • C-Peptide Retention: IGFs retain the C-domain (analogous to proinsulin’s C-peptide), which enhances stability but is absent in mature insulin [5].
  • E-Peptide Diversity: Pro-IGF E-domains (e.g., 26 aa in hagfish, 47 aa in zebrafish Ea-2) are longer and more variable than proinsulin’s short connecting peptide [2] [9].
  • Receptor Specificity: IGFs bind IGF-1R with high affinity (Kd = 1 nM) due to C-domain interactions, whereas insulin’s lack of this domain favors insulin receptor binding [8].

Hagfish IGF exhibits tertiary structure conservation, with A/B domains 35–37% identical to human IGF-I/II, confirming early divergence of IGF and insulin genes before Agnatha (jawless fish) evolution [2].

Table 4: Structural Comparison of Insulin Superfamily Precursors

FeaturePreproinsulinPrepro-IGF-1Prepro-IGF-2Hagfish Prepro-IGF
Signal Peptide (aa)2439-4834>39
B Chain (aa)30293329
C Domain (aa)31 (removed)12 (retained)8 (retained)15
A Chain (aa)21212121
E-Peptide (aa)Absent35-77 (removed)89 (removed)26 (removed)
Disulfide Bonds3 conserved3 conserved3 conserved3 conserved
% Identity to Human Insulin100%~50%~47%~35%

Properties

CAS Number

135685-93-7

Product Name

preproinsulin-like growth factor

Molecular Formula

C7H13NO3

Synonyms

preproinsulin-like growth factor

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